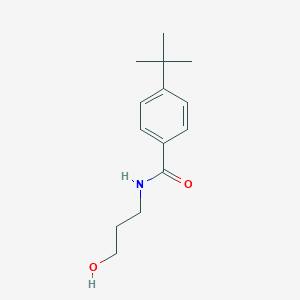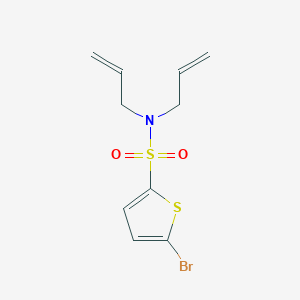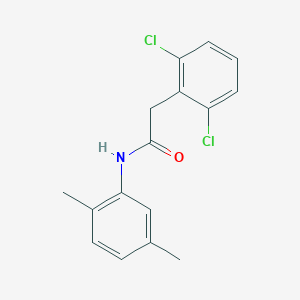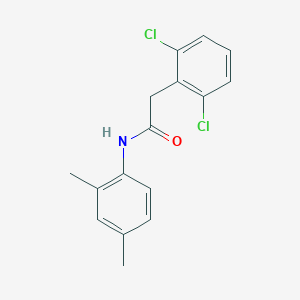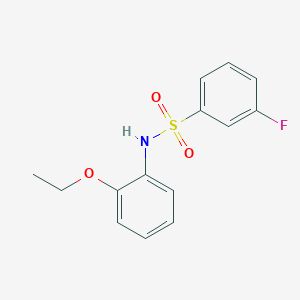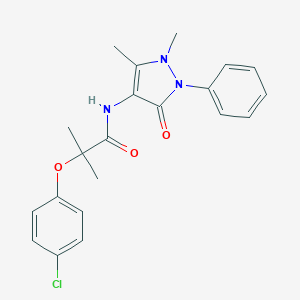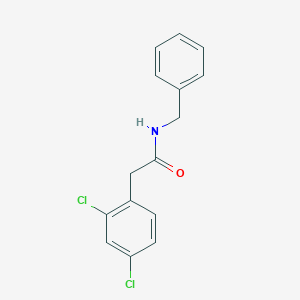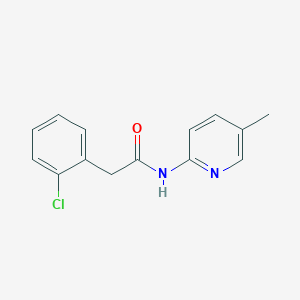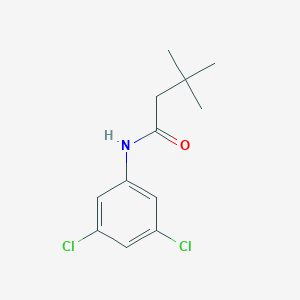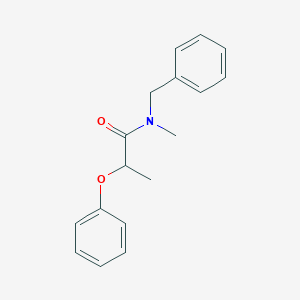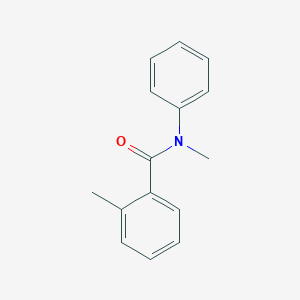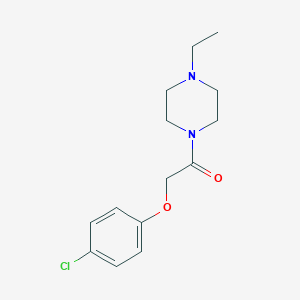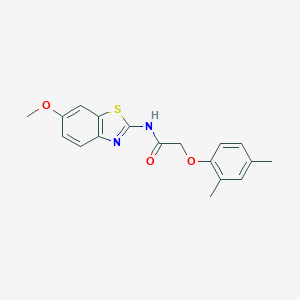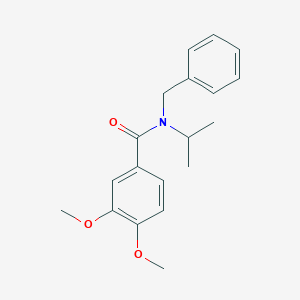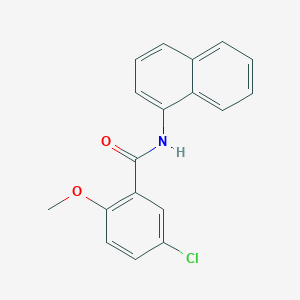
5-chloro-2-methoxy-N-(1-naphthyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-methoxy-N-(1-naphthyl)benzamide, also known as GW 5074, is a small molecule inhibitor that has been widely used in scientific research. It is a selective inhibitor of c-Jun N-terminal kinase (JNK), which is a member of the mitogen-activated protein kinase (MAPK) family. JNK is involved in a variety of cellular processes, including apoptosis, inflammation, and stress response. GW 5074 has been shown to have potential therapeutic effects in diseases such as cancer, diabetes, and neurodegenerative disorders.
Wirkmechanismus
5-chloro-2-methoxy-N-(1-naphthyl)benzamide 5074 selectively inhibits JNK by binding to its ATP-binding site. JNK is activated by phosphorylation in response to various stress stimuli, and is involved in the regulation of gene expression, apoptosis, and inflammation. Inhibition of JNK by this compound 5074 has been shown to have anti-inflammatory and anti-tumor effects, as well as to protect against neuronal damage.
Biochemical and Physiological Effects:
This compound 5074 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit cell proliferation, induce apoptosis, and reduce inflammation. In vivo studies have shown that it can inhibit tumor growth, reduce inflammation, and protect against neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-2-methoxy-N-(1-naphthyl)benzamide 5074 has several advantages as a tool for scientific research. It is a selective inhibitor of JNK, which allows for the specific study of JNK-related cellular processes. It is also relatively stable and easy to synthesize. However, there are also limitations to its use. It has low solubility in water, which can limit its use in certain experiments. Additionally, its effects may be influenced by the cell type and experimental conditions used.
Zukünftige Richtungen
There are several future directions for the use of 5-chloro-2-methoxy-N-(1-naphthyl)benzamide 5074 in scientific research. One area of interest is the development of more potent and selective JNK inhibitors. Another area of interest is the study of the role of JNK in various diseases, and the potential therapeutic effects of JNK inhibitors such as this compound 5074. Additionally, the use of this compound 5074 in combination with other drugs or therapies may have synergistic effects and enhance its therapeutic potential.
Synthesemethoden
The synthesis of 5-chloro-2-methoxy-N-(1-naphthyl)benzamide 5074 involves several steps, including the reaction of 1-naphthylamine with 5-chloro-2-methoxybenzoyl chloride to form this compound. The compound is then purified by recrystallization or column chromatography. The yield of the synthesis is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-methoxy-N-(1-naphthyl)benzamide 5074 has been extensively used in scientific research as a tool to study the role of JNK in various cellular processes. It has been shown to inhibit JNK activity in vitro and in vivo, and to have potential therapeutic effects in diseases such as cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
Molekularformel |
C18H14ClNO2 |
|---|---|
Molekulargewicht |
311.8 g/mol |
IUPAC-Name |
5-chloro-2-methoxy-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C18H14ClNO2/c1-22-17-10-9-13(19)11-15(17)18(21)20-16-8-4-6-12-5-2-3-7-14(12)16/h2-11H,1H3,(H,20,21) |
InChI-Schlüssel |
CGKCUVCZAYVWTM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


